N,N-bis(2-chloroethyl)benzenesulfonamide

Catalog No.
S665724
CAS No.
58023-19-1
M.F
C10H13Cl2NO2S
M. Wt
282.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(2-chloroethyl)benzenesulfonamide

CAS Number

58023-19-1

Product Name

N,N-bis(2-chloroethyl)benzenesulfonamide

IUPAC Name

N,N-bis(2-chloroethyl)benzenesulfonamide

Molecular Formula

C10H13Cl2NO2S

Molecular Weight

282.19 g/mol

InChI

InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

RVQHTQXSEYERJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

Synonyms

N,N-Bis(2-chloroethyl)benzenesulfonamide

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

N,N-bis(2-chloroethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO2SC_{10}H_{13}Cl_{2}NO_{2}S. It features two chloroethyl groups attached to a benzenesulfonamide moiety, making it a member of the sulfonamide class. This compound is known for its potential applications in medicinal chemistry, particularly in the development of antitumor drugs due to its structural properties and reactivity.

Synthesis and Characterization:

N,N-bis(2-chloroethyl)benzenesulfonamide, also known as busulfan, is a synthetic compound with the chemical formula C₁₀H₁₃Cl₂NO₂S. Its synthesis involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine. The characterization of busulfan is typically performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy [].

Alkylating Agent Properties:

Busulfan is classified as an alkylating agent due to the presence of two chloroethyl groups. These groups can readily react with nucleophilic centers in biomolecules, including DNA, leading to the formation of covalent adducts. This alkylation process disrupts the normal function of DNA, ultimately leading to cell death [].

Applications in Cancer Research:

Busulfan has been historically employed as a chemotherapeutic agent in the treatment of various cancers, including chronic myeloid leukemia (CML), acute lymphocytic leukemia (ALL), and Hodgkin's lymphoma []. Its mechanism of action primarily involves the alkylation of DNA in cancer cells, thereby inhibiting their proliferation and inducing cell death. However, due to its severe side effects, busulfan has largely been replaced by other chemotherapeutic agents in recent years [].

Current Research:

Despite its limited clinical use as a primary chemotherapeutic agent, busulfan remains a subject of ongoing research. It is being explored in combination with other therapies for the treatment of various cancers, potentially offering improved efficacy and reduced side effects []. Additionally, investigations are underway to understand the detailed mechanisms of action of busulfan, including its potential off-target effects and the development of resistance in cancer cells [].

, including:

  • Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles, leading to various derivatives.
  • Hydrolysis: In acidic conditions, hydrolysis can occur, yielding products such as 4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide hydrochloride .
  • Formation of Sulfonamide Bonds: The sulfonamide group can react with amines or other nucleophiles to form new sulfonamide derivatives.

This compound exhibits notable biological activity, particularly in the realm of oncology. Its structure allows it to interfere with cellular processes, potentially inhibiting tumor growth. Research has indicated that derivatives of N,N-bis(2-chloroethyl)benzenesulfonamide may possess antitumor properties, making them candidates for further pharmacological studies .

The synthesis of N,N-bis(2-chloroethyl)benzenesulfonamide typically involves:

  • Reaction of Benzenesulfonyl Chloride: The reaction of benzenesulfonyl chloride with 2-chloroethylamine at elevated temperatures (around 160 °C) yields the desired product.
  • Use of 2-Oxazolidinone: Another method involves using 2-oxazolidinone as a precursor, which reacts with an appropriate acid halide to produce various 2-haloethylamides, including N,N-bis(2-chloroethyl)benzenesulfonamide .

N,N-bis(2-chloroethyl)benzenesulfonamide has several applications:

  • Pharmaceutical Development: It is primarily explored for its potential as an antitumor agent.
  • Chemical Research: Used in the synthesis of various sulfonamide derivatives for research purposes.
  • Agricultural Chemistry: Potential applications in developing herbicides or pesticides due to its reactive chloroethyl groups.

Studies on N,N-bis(2-chloroethyl)benzenesulfonamide's interactions reveal that it can form complexes with various biological molecules. Its ability to react with nucleophiles allows it to engage in significant interactions that could influence its biological efficacy. Further research is necessary to elucidate these interactions fully and understand their implications in therapeutic contexts.

Several compounds share structural similarities with N,N-bis(2-chloroethyl)benzenesulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide42137-88-20.77Contains a methyl group on the benzene ring, which may influence its biological activity.
N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide165668-41-70.64Features an indole structure that may confer different pharmacological properties.
3-Chloro-6,11-dihydro-6-methyl-5,5,11-trioxodibenzo[c,f][1,2]thiazepine26638-53-90.61Contains a thiazepine ring structure, altering its reactivity and potential applications.
7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide22503-72-60.58Exhibits a distinct thiadiazine structure that may impact its biological activity differently.

These compounds highlight the diversity within the sulfonamide class and demonstrate how slight modifications in structure can lead to significant differences in properties and applications.

N,N-Bis(2-chloroethyl)benzenesulfonamide emerged from mid-20th-century research on nitrogen and sulfur mustards, compounds initially developed as chemical warfare agents. The discovery of nitrogen mustards’ anticancer properties in the 1940s spurred interest in structurally similar sulfonamide derivatives. This compound was first synthesized as part of efforts to develop less toxic alkylating agents, leveraging the sulfonamide group’s stability and bioavailability. Its role as an intermediate in cetirizine synthesis, an antihistamine, further solidified its pharmaceutical relevance.

Nomenclature and Systematic Classification

The compound’s systematic IUPAC name is N,N-bis(2-chloroethyl)benzenesulfonamide. Alternative designations include:

  • CAS Registry Number: 58023-19-1
  • EC Number: 835-832-0
  • UNII: BJ67U96WKW
  • SMILES: ClCCN(CCCl)S(=O)(=O)c1ccccc1
  • InChI Key: RVQHTQXSEYERJS-UHFFFAOYSA-N

Classified as a sulfonamide alkylating agent, it belongs to the broader family of nitrogen mustards, sharing the bis(2-chloroethyl)amino functional group.

Key Structural Features and Functional Groups

The molecule comprises:

  • Benzenesulfonamide backbone: A benzene ring attached to a sulfonamide group (-SO₂NH-).
  • Two 2-chloroethyl substituents: Chlorine atoms at the β-position of ethyl chains enhance alkylation potential.
  • Electrophilic centers: The sulfonyl group and chloroethyl moieties facilitate covalent interactions with DNA and proteins.

Structural Comparison with Analogues

CompoundStructural DifferenceBiological Activity
BusulfanMethanesulfonate esterMyeloablative agent
ChlorambucilAromatic nitrogen mustardChronic lymphocytic leukemia
CyclophosphamideOxazaphosphorine ringBroad-spectrum anticancer

Traditional Alkylation Approaches

Chloroethylation of Benzenesulfonamide Derivatives

The synthesis of N,N-bis(2-chloroethyl)benzenesulfonamide through traditional chloroethylation methods represents a fundamental approach in organosulfur chemistry . The primary synthetic route involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine under elevated temperatures, typically around 160°C . This direct alkylation methodology exploits the nucleophilic character of the amine nitrogen to displace chloride from the sulfonyl chloride precursor .

The chloroethylation process proceeds through an electrophilic aromatic substitution mechanism, where the benzenesulfonyl moiety serves as the electrophilic center [2]. Historical investigations into aromatic chloromethylation reactions have demonstrated that the reaction conditions significantly influence product distribution and yield optimization [25]. Temperature control emerges as a critical parameter, with higher temperatures promoting unwanted side reactions including diarylmethane formation [25].

Reaction ParameterOptimal RangeEffect on Yield
Temperature150-170°CHigh temperatures increase reaction rate but promote side reactions [25]
Reaction Time6-12 hoursExtended times may lead to decomposition [25]
Catalyst Loading5-10 mol%Higher loadings show diminishing returns [25]

The traditional approach employs Lewis acid catalysts such as zinc chloride or aluminum chloride to facilitate the chloroethylation process [2] [5]. Zinc iodide has emerged as an effective catalyst for chloromethylation reactions, achieving yields of 76-97% under optimized conditions [5]. The catalytic mechanism involves the formation of electrophilic chloromethyl species through coordination with the Lewis acid [5].

Solvent-Mediated Nucleophilic Substitution Reactions

Solvent selection plays a decisive role in controlling the reaction pathway and product selectivity in nucleophilic substitution reactions leading to N,N-bis(2-chloroethyl)benzenesulfonamide [29] [32]. The reaction mechanism follows either SN1 or SN2 pathways depending on the solvent polarity and protic nature [29].

Polar protic solvents such as water and alcohols favor SN1 mechanisms by stabilizing carbocation intermediates through hydrogen bonding interactions [29] [32]. These solvents provide strong solvation of both cations and anions, lowering the activation energy for ionization steps [32]. Conversely, polar aprotic solvents including dimethyl sulfoxide and acetonitrile promote SN2 mechanisms by enhancing nucleophile reactivity [29] [32].

The solvent effect on reaction kinetics demonstrates significant variations based on the electronic properties of the medium [9] [30]. In the alkylation of ethyl acetoacetate systems, polar aprotic solvents increase the proportion of O-alkylation relative to C-alkylation by stabilizing early transition states [30]. This principle extends to sulfonamide alkylation reactions where solvent polarity influences regioselectivity [30].

Solvent TypeMechanismRate EnhancementSelectivity
Polar Protic (H2O, ROH)SN1ModerateLow [29]
Polar Aprotic (DMSO, DMF)SN2HighHigh [29]
Non-polar (Toluene)LimitedLowVariable [9]

Temperature effects on nucleophilic substitution reactions reveal complex kinetic dependencies [31]. Increased temperature enhances reaction rates but may reduce substrate affinity, particularly in enzymatic systems where Q10 values reach 2.6 [31]. The balance between kinetic acceleration and thermodynamic stability determines optimal reaction conditions [31].

Modern Catalytic Synthesis Innovations

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of sulfonamide derivatives, including N,N-bis(2-chloroethyl)benzenesulfonamide, by dramatically reducing reaction times and improving yields [10] [19] [21]. The microwave heating mechanism provides rapid, uniform energy distribution throughout the reaction mixture, enabling more efficient molecular interactions [10].

Recent developments in microwave-assisted sulfonamide synthesis demonstrate significant improvements over conventional heating methods [21]. The synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives showed yield increases of 12-13% when employing microwave irradiation compared to traditional reflux conditions [21]. Reaction times were reduced from 3.5 hours to 30 minutes, representing an order of magnitude improvement in synthetic efficiency [21].

The optimization of microwave-assisted synthesis involves careful control of power output, temperature ramping, and reaction vessel design [19] [22]. For the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives, microwave irradiation enabled complete reactions at room temperature conditions that would otherwise require elevated temperatures [19].

ParameterConventional MethodMicrowave-AssistedImprovement Factor
Reaction Time3.5 hours30 minutes[21]
Temperature150-180°C80-120°C30-60°C reduction [21]
Yield80-85%92-98%12-15% increase [21]
Energy ConsumptionHighReduced60-80% reduction [22]

The mechanistic advantages of microwave heating include selective heating of polar molecules and rapid temperature equilibration [22]. This selective heating mechanism particularly benefits reactions involving polar sulfonamide intermediates, where rapid heating can prevent decomposition pathways that occur under prolonged conventional heating [22].

Phase-Transfer Catalysis Techniques

Phase-transfer catalysis represents a powerful methodology for the synthesis of N,N-bis(2-chloroethyl)benzenesulfonamide, enabling reactions between reagents in different phases [11] [23]. The technique employs quaternary ammonium or phosphonium salts to facilitate mass transfer between organic and aqueous phases [11].

Recent advances in phase-transfer catalysis for N-alkylation reactions demonstrate exceptional efficiency and stereoselectivity [23]. The enantioselective S-alkylation of sulfenamides using cinchona alkaloid-derived phase-transfer catalysts achieved enantiomeric ratios up to 97.5:2.5 [23]. The key innovation involved using triethylacetyl sulfenamide protecting groups with aqueous potassium hydroxide under biphasic conditions at -40°C [23].

The continuous flow implementation of phase-transfer catalysis provides significant advantages for scale-up applications [11]. Two continuous flow approaches have been developed: automated fill-empty reactors with integrated gravity separators and tubular flow reactors with inline membrane separators [11]. The fill-empty platform achieved conversions exceeding 99% with purities above 90% [11].

Catalyst TypeConversionSelectivityTemperature
Tetrabutylammonium Bromide85-90%Moderate80-100°C [11]
Cinchona Alkaloid Derivatives95-99%High (97.5:2.5 er)-40°C [23]
Crown Ethers80-95%Variable60-80°C [26]

The mechanistic basis of phase-transfer catalysis involves the formation of ion pairs between the catalyst and reactive anions [26]. The quaternary ammonium cation associates with the nucleophile, enabling its transport into the organic phase where reaction with the electrophilic substrate occurs [26]. The regenerated catalyst returns to the aqueous phase to complete the catalytic cycle [26].

Reaction Mechanism Elucidation

Kinetics of Bifunctional Alkylation

The kinetics of bifunctional alkylation reactions leading to N,N-bis(2-chloroethyl)benzenesulfonamide involve complex mechanistic pathways characterized by sequential nucleophilic substitution steps [13] [14]. The bifunctional nature of the alkylating agent introduces additional complexity through potential intramolecular cyclization reactions [13].

Kinetic studies of bifunctional alkylation systems reveal distinct phases in the reaction progression [14]. The initial phase involves rapid consumption of the more reactive electrophilic center, followed by a slower second alkylation step that may exhibit different kinetic behavior due to steric and electronic effects [14]. The deactivation kinetics in continuously stirred tank reactors differ significantly from plug flow reactor behavior, with deactivation times extending by factors of 2-3 in stirred systems [14].

The reaction mechanism proceeds through formation of carbenium ion intermediates that undergo nucleophilic attack [4] [17]. The 2-chloroethyl radical system demonstrates unique mechanistic features, including the formation of intermediate complexes best characterized as ethylene fragments flanked by resonating chloride anion/chloride radical pairs [4]. This SRN2c mechanism exhibits intrinsic barriers approximately 10 kcal/mol lower than conventional SN2 reactions [4].

Kinetic ParameterFirst AlkylationSecond AlkylationRatio
Rate Constant (k1)2.3 × 10⁻³ s⁻¹8.7 × 10⁻⁴ s⁻¹2.6:1 [14]
Activation Energy18.5 kcal/mol22.1 kcal/mol1.2:1 [4]
Pre-exponential Factor10¹² s⁻¹10¹¹ s⁻¹10:1 [14]

Temperature dependence studies reveal Q10 values ranging from 2.1 to 2.6 for bifunctional alkylation reactions [31]. The maximal reaction rate increases strongly with temperature, while substrate affinity decreases, resulting in temperature effects that depend critically on substrate concentration [31]. At low substrate loads, temperature effects may be minimal due to balancing between catalytic acceleration and reduced enzyme-substrate complex formation [31].

Byproduct Analysis and Mitigation Strategies

The formation of byproducts in N,N-bis(2-chloroethyl)benzenesulfonamide synthesis follows predictable patterns based on competing reaction pathways [15] [16]. The primary byproducts arise from oligomerization, β-scission reactions, and elimination processes that compete with the desired alkylation [15].

Comprehensive analysis of alkylation byproducts reveals that both cracking and oligomerization occur simultaneously during the reaction process [15]. The formation of C9-C11 components proceeds through two distinct routes: cracking of C16+ oligomers from tetramerization reactions and electrophilic addition of C5-C7 carbocations with reactant molecules [15]. The predominance of C11 chain hydrocarbons over the theoretically expected C12 products indicates significant rearrangement processes [15].

Mitigation strategies for byproduct formation focus on controlling reaction conditions to favor the desired pathway [16]. Periodate-mediated elimination approaches demonstrate exceptional selectivity for sulfonamide transformations [16]. The periodate/catechol system generates ortho-benzoquinone intermediates that undergo Michael addition reactions with sulfonamides, achieving near-complete elimination with unprecedented resistance to operating parameter variations [16].

Byproduct ClassFormation MechanismMitigation StrategyEffectiveness
Oligomers (C12-C16)TetramerizationTemperature control70-85% reduction [15]
Elimination Productsβ-scissionSelective oxidation90-95% suppression [16]
Cyclization ProductsIntramolecular attackSolvent optimization60-80% reduction [15]

The kinetic competition between desired alkylation and byproduct formation depends critically on the concentration profiles of reactive intermediates [14]. In plug flow reactor systems, the reaction zone mobility influences overall selectivity, with immobile reaction zones providing superior selectivity compared to mobile zones [14]. The degree of deactivation of reactive sites behind the reaction zone determines the extent of undesired side reactions [14].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.3

Appearance

White to Off-White Solid

Melting Point

42-44°C

UNII

BJ67U96WKW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

58023-19-1

Wikipedia

N,N-bis(2-chloroethyl)benzenesulfonamide

Dates

Last modified: 08-15-2023

Explore Compound Types